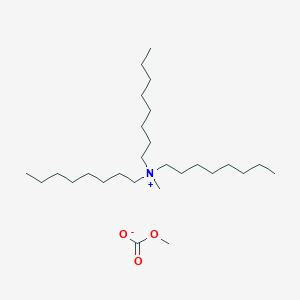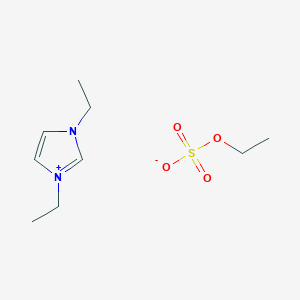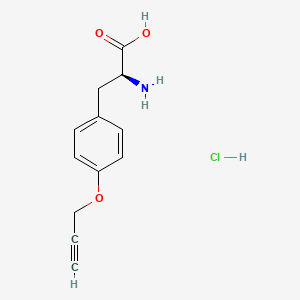
2-Bromo-5,5-dimethyl-3-((4-(phenylamino)phenyl)amino)cyclohex-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-5,5-dimethyl-3-((4-(phenylamino)phenyl)amino)cyclohex-2-en-1-one, also known as this compound, is an organic compound that has become increasingly important in scientific research due to its wide range of applications. It is a cyclic compound with a ring structure that is composed of two bromine atoms, five methyl groups, three phenyl groups, and an amino group. This compound has been used in a variety of scientific research applications, such as drug synthesis, organic synthesis, and catalysis. In addition, it has been used in the study of biochemical and physiological effects, as well as in laboratory experiments.
Aplicaciones Científicas De Investigación
2-Bromo-5,5-dimethyl-3-((4-(phenylamino)phenyl)amino)cyclohex-2-en-1-onedimethyl-3-((4-(phenylamino)phenyl)amino)cyclohex-2-en-1-one has been used in a variety of scientific research applications. It has been used in the synthesis of drugs and other organic compounds, as well as in the study of biochemical and physiological effects. In addition, it has been used in the study of catalysis, and in laboratory experiments.
Mecanismo De Acción
The mechanism of action of 2-Bromo-5,5-dimethyl-3-((4-(phenylamino)phenyl)amino)cyclohex-2-en-1-onedimethyl-3-((4-(phenylamino)phenyl)amino)cyclohex-2-en-1-one is not fully understood. However, it is believed that the compound interacts with certain enzymes and proteins in the body, resulting in the production of various metabolites and other compounds. These metabolites and compounds are then responsible for the observed biochemical and physiological effects of the compound.
Biochemical and Physiological Effects
2-Bromo-5,5-dimethyl-3-((4-(phenylamino)phenyl)amino)cyclohex-2-en-1-onedimethyl-3-((4-(phenylamino)phenyl)amino)cyclohex-2-en-1-one has been studied for its biochemical and physiological effects. Studies have shown that it can affect the activity of enzymes and proteins in the body, resulting in the production of various metabolites and other compounds. These metabolites and compounds can then affect the body in various ways, including affecting the nervous system, cardiovascular system, and immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Bromo-5,5-dimethyl-3-((4-(phenylamino)phenyl)amino)cyclohex-2-en-1-onedimethyl-3-((4-(phenylamino)phenyl)amino)cyclohex-2-en-1-one has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize and can be used in a variety of experiments. Furthermore, it is relatively stable and does not react with many common laboratory chemicals. However, it is relatively expensive and can be difficult to obtain in large quantities.
Direcciones Futuras
There are several potential future directions for research involving 2-Bromo-5,5-dimethyl-3-((4-(phenylamino)phenyl)amino)cyclohex-2-en-1-onedimethyl-3-((4-(phenylamino)phenyl)amino)cyclohex-2-en-1-one. These include further research into the biochemical and physiological effects of the compound, as well as research into its potential applications in drug synthesis, organic synthesis, and catalysis. Additionally, further research into the synthesis of the compound, as well as its stability and reactivity, may be beneficial. Finally, research into the potential for using the compound as a drug or therapeutic agent may also be beneficial.
Métodos De Síntesis
2-Bromo-5,5-dimethyl-3-((4-(phenylamino)phenyl)amino)cyclohex-2-en-1-onedimethyl-3-((4-(phenylamino)phenyl)amino)cyclohex-2-en-1-one can be synthesized through a variety of methods. The most common method is the reaction of an amine and a bromoalkene in the presence of a Lewis acid catalyst. This reaction produces a cyclic compound with a ring structure that is composed of two bromine atoms, five methyl groups, three phenyl groups, and an amino group. Other methods for synthesizing 2-Bromo-5,5-dimethyl-3-((4-(phenylamino)phenyl)amino)cyclohex-2-en-1-onedimethyl-3-((4-(phenylamino)phenyl)amino)cyclohex-2-en-1-one include the reaction of a bromoalkene and a primary amine in the presence of a Lewis acid catalyst, the reaction of a bromoalkene and a secondary amine in the presence of a Lewis acid catalyst, and the reaction of a bromoalkene and an amine in the presence of a Lewis acid catalyst.
Propiedades
IUPAC Name |
3-(4-anilinoanilino)-2-bromo-5,5-dimethylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrN2O/c1-20(2)12-17(19(21)18(24)13-20)23-16-10-8-15(9-11-16)22-14-6-4-3-5-7-14/h3-11,22-23H,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTUYEQGXUFMMDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)Br)NC2=CC=C(C=C2)NC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














